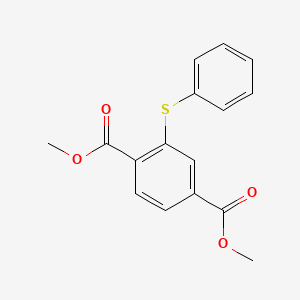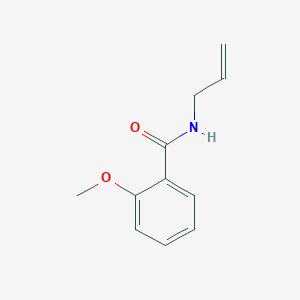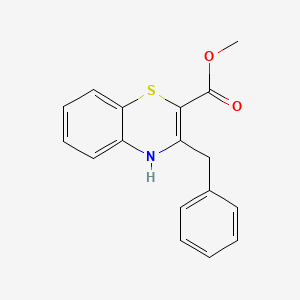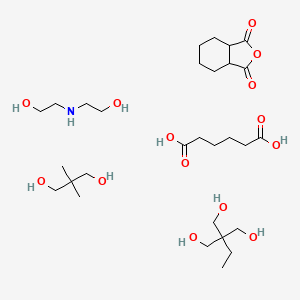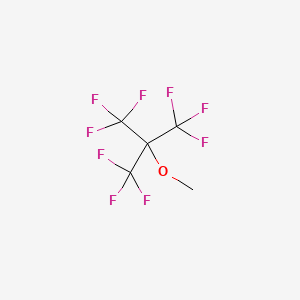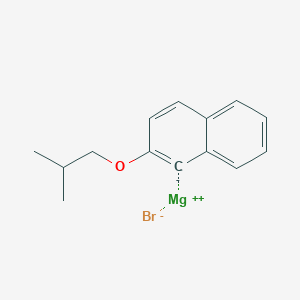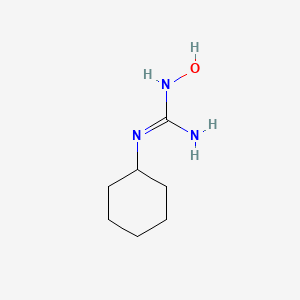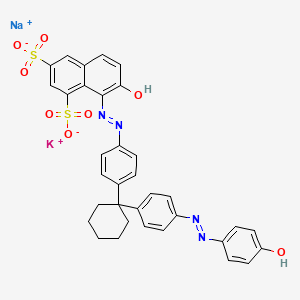
Iron(2+);tetrabromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Iron(2+);tetrabromide can be synthesized through the reaction of iron(II) bromide with bromine in an inert atmosphere. The reaction typically occurs in a solvent such as acetonitrile or tetrahydrofuran. The general reaction is as follows:
FeBr2+Br2→FeBr42−
Industrial Production Methods
Industrial production of this compound involves the controlled reaction of iron with bromine gas. The process requires careful handling of bromine due to its highly reactive and corrosive nature. The reaction is typically carried out in a sealed reactor to prevent the escape of bromine gas.
Chemical Reactions Analysis
Types of Reactions
Iron(2+);tetrabromide undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to iron(III) tetrabromide.
Reduction: It can be reduced back to iron(II) bromide.
Substitution: Bromide ions can be substituted with other ligands such as chloride or iodide.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include chlorine gas or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Halide exchange reactions can be carried out using halide salts in a suitable solvent.
Major Products Formed
Oxidation: Iron(III) tetrabromide (FeBr₃)
Reduction: Iron(II) bromide (FeBr₂)
Substitution: Iron(2+);tetrachloride (FeCl₄²⁻) or Iron(2+);tetraiodide (FeI₄²⁻)
Scientific Research Applications
Iron(2+);tetrabromide has several applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other iron complexes and as a catalyst in organic reactions.
Medicine: Research is ongoing to explore its potential use in drug delivery systems and as a therapeutic agent.
Industry: It is used in the production of brominated flame retardants and as a reagent in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of iron(2+);tetrabromide involves its ability to coordinate with various ligands and participate in redox reactions. The iron center can undergo oxidation and reduction, making it a versatile reagent in chemical reactions. The bromide ions can also participate in halide exchange reactions, further expanding its reactivity.
Comparison with Similar Compounds
Similar Compounds
- Iron(II) chloride (FeCl₂)
- Iron(II) iodide (FeI₂)
- Iron(III) bromide (FeBr₃)
Comparison
Iron(2+);tetrabromide is unique due to its specific coordination environment and reactivity. Compared to iron(II) chloride and iron(II) iodide, it has different solubility and reactivity profiles. Iron(III) bromide, on the other hand, has a higher oxidation state and different chemical properties. The unique combination of iron in the +2 oxidation state and four bromide ligands gives this compound distinct characteristics that make it valuable in various applications.
Properties
CAS No. |
66468-24-4 |
|---|---|
Molecular Formula |
Br4Fe2 |
Molecular Weight |
431.31 g/mol |
IUPAC Name |
iron(2+);tetrabromide |
InChI |
InChI=1S/4BrH.2Fe/h4*1H;;/q;;;;2*+2/p-4 |
InChI Key |
SAAZTPRZAAFRCJ-UHFFFAOYSA-J |
Canonical SMILES |
[Fe+2].[Fe+2].[Br-].[Br-].[Br-].[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


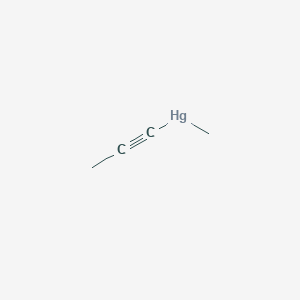
![Benzene, [(2,2-diethoxyethyl)telluro]-](/img/structure/B14469205.png)
![N,N,N-Trimethyl[3-(trifluoromethyl)phenyl]methanaminium bromide](/img/structure/B14469214.png)
